![molecular formula C10H15NO B3095636 3-[(Propylamino)methyl]phenol CAS No. 126845-31-6](/img/structure/B3095636.png)
3-[(Propylamino)methyl]phenol
Overview
Description
“3-[(Propylamino)methyl]phenol” is a chemical compound with the molecular formula C10H15NO . It is related to phenol compounds, which are aromatic organic compounds with a hydroxyl group attached directly to a benzene ring .
Synthesis Analysis
The synthesis of phenols like “3-[(Propylamino)methyl]phenol” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “3-[(Propylamino)methyl]phenol” consists of a phenol group with a propylamino methyl group attached. The presence of the propylamino group may influence the properties of the compound .Chemical Reactions Analysis
Phenols, including “3-[(Propylamino)methyl]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions. Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Scientific Research Applications
Crosslinking Mechanisms for Synthetic Polyphenols
Phenolic compounds, including “3-[(Propylamino)methyl]phenol”, have been used in the synthesis of polyphenols . These synthetic polyphenols have received significant attention from material scientists due to their unique functionality . They have been utilized as interfacial engineering tools . The inherent physicochemical properties of the developed polyphenolic materials are dependent on the number of hydroxyl groups of each phenolic building block .
Biomedical Applications
Polyphenols developed through the self-assembly of phenolic building blocks have potential for use in numerous biomedical applications . Their applications can be further expanded through nanotechnology .
Electrophilic Bromination
Phenolic compounds, including “3-[(Propylamino)methyl]phenol”, can undergo electrophilic bromination . This process is used in the synthesis of aryl bromides, which are important building blocks for C–C bond formation . Aryl bromides are frequently used in materials science, agrochemicals, natural compounds, and pharmaceuticals .
Mechanism of Action
Target of Action
Phenolic compounds, which this compound is a part of, are known to interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds generally act as potent proteolytic agents . They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants and are synthesized via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway . These compounds play a key role in defense when environmental stresses can lead to an increased production of free radicals and other oxidative species in plants .
Pharmacokinetics
The compound’s molecular weight is 16523, which may influence its bioavailability .
Result of Action
Phenolic compounds are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds .
Safety and Hazards
properties
IUPAC Name |
3-(propylaminomethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-6-11-8-9-4-3-5-10(12)7-9/h3-5,7,11-12H,2,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMSAUZILJQSKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Propylamino)methyl]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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